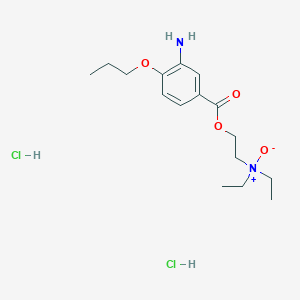

Proxymetacaine N-Oxide Dihydrochloride

Description

Contextualizing Proxymetacaine N-Oxide Dihydrochloride (B599025) within N-Oxide Chemistry

N-oxides are a class of chemical compounds characterized by a dative bond between a nitrogen atom and an oxygen atom. The formation of an N-oxide from a tertiary amine, such as in the case of Proxymetacaine, introduces significant changes to the molecule's physicochemical properties. The N-oxide functional group is highly polar and capable of forming strong hydrogen bonds. pharmaffiliates.com This can lead to increased water solubility and decreased membrane permeability compared to the parent amine. pharmaffiliates.com In the broader context of N-oxide chemistry, these compounds are recognized as synthetic intermediates, metabolites of drugs, and in some cases, prodrugs. pharmaffiliates.com

Significance of N-Oxidation in Pharmaceutical Compound Derivatization

N-oxidation represents a critical pathway in both drug metabolism and deliberate pharmaceutical derivatization. As a metabolic process, the conversion of tertiary amines to their N-oxide form is a major route for many drugs, often facilitated by enzymes like flavin-containing monooxygenases (FMO) and cytochrome P450. klivon.comgoogle.com This transformation can alter a drug's pharmacological activity, sometimes leading to inactive metabolites, as seen with clozapine-N-oxide, or metabolites with retained or even enhanced activity. klivon.com

From a drug design perspective, N-oxidation is a tool to modify a compound's properties. It can be employed to enhance solubility, alter distribution within the body, and potentially reduce toxicity. pharmaffiliates.compharmaffiliates.com Furthermore, some N-oxides are designed as prodrugs, which are inactive themselves but are converted back to the active parent amine in vivo. pharmaffiliates.comklivon.com This strategy can be used to improve drug delivery or target specific tissues.

Research Trajectories and Academic Relevance of Proxymetacaine N-Oxide Dihydrochloride

Specific academic research focusing exclusively on the synthesis, characterization, and application of this compound is limited in publicly accessible scientific literature. Its primary relevance appears to be as a reference standard for analytical and quality control purposes in the manufacturing of Proxymetacaine Hydrochloride. It is often listed as a potential impurity of the active pharmaceutical ingredient. pharmaffiliates.com

The study of this compound is therefore intrinsically linked to the pharmaceutical chemistry of its parent drug, Proxymetacaine. Research trajectories involving this compound would likely fall under the umbrellas of analytical chemistry, focusing on the development of methods for its detection and quantification, and process chemistry, aiming to minimize its formation during the synthesis and storage of Proxymetacaine.

Chemical and Physical Data

Below are the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Name | 2-(3-amino-4-propoxybenzoyl)oxy-N,N-diethylethanamine oxide;dihydrochloride |

| CAS Number | 2731368-99-1 |

| Molecular Formula | C₁₆H₂₈Cl₂N₂O₄ |

| Molecular Weight | 383.31 g/mol |

| Synonyms | Benzoic acid, 3-amino-4-propoxy-, 2-(diethyloxidoamino)ethyl ester, hydrochloride (1:2) |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H28Cl2N2O4 |

|---|---|

Molecular Weight |

383.3 g/mol |

IUPAC Name |

2-(3-amino-4-propoxybenzoyl)oxy-N,N-diethylethanamine oxide;dihydrochloride |

InChI |

InChI=1S/C16H26N2O4.2ClH/c1-4-10-21-15-8-7-13(12-14(15)17)16(19)22-11-9-18(20,5-2)6-3;;/h7-8,12H,4-6,9-11,17H2,1-3H3;2*1H |

InChI Key |

SPIXHLTYCFSSMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCC[N+](CC)(CC)[O-])N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Proxymetacaine N Oxide Dihydrochloride

Advanced Synthetic Pathways for N-Oxide Formation

The synthesis of Proxymetacaine N-Oxide Dihydrochloride (B599025) begins with the formation of the N-oxide from its tertiary amine precursor, Proxymetacaine. This is followed by the formation of the dihydrochloride salt.

Oxidation Reactions of Tertiary Amine Precursors to N-Oxides

The conversion of a tertiary amine to its corresponding N-oxide is a cornerstone of organic synthesis. The most prevalent method for this transformation is the direct oxidation of the parent tertiary amine. thieme-connect.de In the case of Proxymetacaine, the tertiary diethylamino group is the target for oxidation. A variety of oxidizing agents can be employed, each with specific advantages concerning yield, selectivity, and reaction conditions. asianpubs.org

Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally friendly oxidant that generates only water as a byproduct. acs.org Its reaction with tertiary amines can be catalyzed by various metals or facilitated by other reagents to enhance reaction rates and yields. acs.org Peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA), are also highly effective for this transformation, though they may exhibit less functional group tolerance compared to H₂O₂. thieme-connect.denih.gov Other advanced systems involving catalysts like ruthenium, flavin, or cobalt complexes can achieve high yields under mild conditions. asianpubs.orgresearchgate.net

Table 1: Common Oxidation Methods for Tertiary Amine N-Oxide Formation

| Oxidizing Agent/System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, room temperature to mild heating. researchgate.net | Environmentally benign (water byproduct), cost-effective. acs.org | Can be slow; may require catalysts for efficient conversion. researchgate.net |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), 0°C to room temperature. thieme-connect.de | High reactivity, generally good yields. thieme-connect.de | Byproduct (m-chlorobenzoic acid) can complicate purification. thieme-connect.de |

| Ruthenium Catalysis (e.g., RuCl₃) | With oxidants like Bromamine-T or molecular oxygen. asianpubs.orgresearchgate.net | High efficiency and selectivity, can use O₂ as the ultimate oxidant. asianpubs.org | Requires metal catalyst, which must be removed from the product. |

| Flavin Catalysis | With H₂O₂ in a solvent like methanol (B129727) at room temperature. asianpubs.orgresearchgate.net | Mild conditions, good yields, environmentally attractive. researchgate.net | Catalyst preparation may be necessary. |

Strategies for Dihydrochloride Salt Formation

Following the N-oxidation of Proxymetacaine, the resulting N-oxide base is converted into a dihydrochloride salt. The Proxymetacaine N-oxide molecule possesses two basic sites capable of being protonated by a strong acid like hydrochloric acid (HCl): the oxygen atom of the N-oxide group and the nitrogen atom of the primary aromatic amine group.

Tertiary amine N-oxides are basic, with pKa values typically in the range of 4-5, and readily form salts with acids. researchgate.net The formation of the dihydrochloride salt is generally achieved by treating a solution of the Proxymetacaine N-oxide free base with at least two equivalents of HCl. The acid can be introduced as a gas, an aqueous solution, or dissolved in an appropriate organic solvent (e.g., ethanol (B145695), isopropanol, or diethyl ether). The choice of solvent is critical, as the salt's solubility will determine whether it precipitates directly from the reaction mixture, simplifying isolation. mdpi.com For instance, dissolving the N-oxide in an alcohol like ethanol and then adding a solution of HCl in the same or a different solvent is a common laboratory and industrial practice for producing hydrochloride salts. mdpi.comgoogle.com

Optimization of Reaction Conditions and Yield Enhancement for Proxymetacaine N-Oxide Dihydrochloride Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and cost. mdpi.com The key parameters for the synthesis of this compound include the choice of oxidant, solvent, temperature, reactant concentration, and the presence of any catalysts. scielo.br

A systematic approach to optimization involves varying one parameter at a time while keeping others constant to determine its effect on the reaction outcome. researchgate.netresearchgate.net For the N-oxidation step, factors to consider include the molar ratio of the oxidant to the Proxymetacaine precursor. An insufficient amount of oxidant will lead to incomplete conversion, while a large excess might cause over-oxidation or side reactions and complicate purification. google.com

The choice of solvent can significantly influence reaction rates and selectivity. researchgate.net For N-oxide formation, polar solvents are often preferred as N-oxides themselves are polar molecules. nih.govresearchgate.net Temperature control is also vital; while higher temperatures generally increase reaction rates, they can also lead to the decomposition of thermally labile N-oxides or the formation of unwanted byproducts. Catalysts, if used, must be screened for activity and the optimal loading must be determined to ensure a balance between reaction efficiency and cost. researchgate.net

Table 2: Parameters for Optimization of Proxymetacaine N-Oxide Synthesis

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Solvent | Affects solubility of reactants, reaction rate, and selectivity. scielo.br | Screen various polar protic and aprotic solvents (e.g., ethanol, acetonitrile, dichloromethane) to find the best balance. researchgate.net |

| Temperature | Impacts reaction rate and product stability. | Conduct reactions at different temperatures (e.g., 0°C, room temperature, 50°C) to identify the point of maximum yield without significant degradation. |

| Concentration | Higher concentrations can increase reaction rates but may lead to side reactions or precipitation issues. | Vary the concentration of reactants to find an optimal point for yield and purity. |

| Oxidant Molar Ratio | Determines the extent of conversion and potential for side reactions. | Titrate the amount of oxidant (e.g., 1.0, 1.1, 1.5 equivalents) to find the minimum required for complete conversion of the starting material. |

| Catalyst | Can significantly increase reaction rate and selectivity. researchgate.net | If using a catalyzed system, screen different catalysts and vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to maximize efficiency. researchgate.net |

Isolation and Purification Techniques for N-Oxide Compounds

The isolation and purification of N-oxide compounds are guided by their distinct physical properties, such as high polarity, hygroscopicity, and the ability to form strong hydrogen bonds. nih.govresearchgate.net After the synthesis of Proxymetacaine N-Oxide, the initial work-up may involve several steps to separate it from the reaction mixture.

If an oxidant like H₂O₂ is used, any excess must be removed, as it can be difficult to separate from the N-oxide product due to stable hydrogen bond formation. nih.gov This can be achieved by adding agents that decompose H₂O₂, such as manganese dioxide (MnO₂), platinum, or activated carbon, which can then be removed by filtration. nih.gov

Extraction is a common technique used to separate the N-oxide from nonpolar impurities. Given the high polarity of the N-oxide, it will preferentially remain in an aqueous or polar organic phase while less polar side products are extracted into an immiscible nonpolar solvent.

Chromatography is a powerful purification method. Column chromatography using polar stationary phases like silica (B1680970) gel or alumina (B75360) can effectively separate the N-oxide from residual starting materials and byproducts. chempap.org The choice of eluent (solvent system) is critical for achieving good separation.

Crystallization is often the final step to obtain a highly pure product. For this compound, this would involve dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, promoting the formation of a crystalline solid. google.com The selection of the recrystallization solvent is key to obtaining high purity and yield. google.com

Role of this compound as a Pharmaceutical Intermediate

A pharmaceutical intermediate is a material produced during the synthesis of an active pharmaceutical ingredient (API) that must undergo further chemical transformation to become the final API. medchemexpress.com this compound can be classified as such an intermediate.

Its primary role could be as a precursor in the synthesis of other, more complex molecules. The N-oxide functional group can be involved in various chemical reactions, acting as an internal oxidant or participating in rearrangements to introduce new functionalities into the molecule. thieme-connect.de

Alternatively, N-oxides are often investigated as prodrugs of the parent tertiary amine. acs.org A prodrug is an inactive compound that is converted into an active drug within the body. In this context, Proxymetacaine N-Oxide could be designed to have improved properties, such as enhanced water solubility or altered membrane permeability, compared to Proxymetacaine itself. acs.org Once administered, it could be enzymatically reduced back to the parent tertiary amine, Proxymetacaine, which is the active local anesthetic. acs.orgwikipedia.org This strategy is particularly relevant for targeting specific tissues or environments, such as hypoxic (low oxygen) conditions found in some tumors, where reduction is more likely to occur. acs.org

Advanced Analytical Characterization and Method Development for Proxymetacaine N Oxide Dihydrochloride

Spectroscopic Elucidation of Molecular Structure

The definitive identification of Proxymetacaine N-Oxide Dihydrochloride (B599025) necessitates a comprehensive spectroscopic approach. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to fully characterize its molecular structure.

Application of Advanced NMR Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules. For Proxymetacaine N-Oxide Dihydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to assign all proton and carbon signals.

The formation of the N-oxide at the tertiary amine of the diethylaminoethyl side chain induces significant changes in the chemical shifts of nearby protons and carbons compared to the parent Proxymetacaine molecule. The electron-withdrawing nature of the N-oxide group leads to a downfield shift (deshielding) of the adjacent methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups.

Predicted ¹H and ¹³C NMR Chemical Shifts: The following table provides predicted chemical shifts for this compound, based on known data for similar structures and the expected inductive effects of the N-oxide moiety.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.9 | 110 - 155 |

| O-CH₂ (propoxy) | ~4.1 | ~70 |

| CH₂ (propoxy) | ~1.8 | ~22 |

| CH₃ (propoxy) | ~1.0 | ~10 |

| COO-CH₂ | ~4.6 | ~60 |

| CH₂-N⁺-O⁻ | ~3.8 | ~65 |

| N⁺-O⁻-CH₂ | ~3.5 | ~58 |

| N⁺-O⁻-CH₂-CH₃ | ~1.4 | ~9 |

Two-Dimensional (2D) NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons of the propoxy group and between the protons of the diethylaminoethyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govsdsu.edu It would be used to definitively assign each carbon atom by linking it to its attached proton(s), as predicted in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for connecting the different fragments of the molecule. For example, it would show a correlation from the COO-CH₂ protons to the carbonyl carbon (C=O) and the adjacent CH₂-N⁺-O⁻ carbon, confirming the ester linkage and its connection to the side chain. It would also confirm the position of the propoxy group on the aromatic ring.

Mass Spectrometry for Confirmation of Molecular Identity and Purity

Mass spectrometry (MS) is essential for confirming the molecular weight and providing evidence of the molecular formula through high-resolution mass spectrometry (HRMS). For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be ideal.

The protonated molecule [M+H]⁺ would be observed, and its exact mass would be measured to confirm the elemental composition. A characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) for N-oxides is the neutral loss of an oxygen atom (16 Da). rsc.orgresearchgate.net This [M+H-16]⁺ ion would be a key diagnostic peak, strongly indicating the presence of the N-oxide functionality.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 327.20 | Protonated molecular ion of the free base |

| [M+H-O]⁺ | 311.20 | Loss of oxygen atom from the N-oxide |

| Fragment | 100.12 | [CH₂=N⁺(CH₂CH₃)₂] fragment from cleavage of the ester side chain |

| Fragment | 180.09 | [H₂N-C₆H₃(OCH₂CH₂CH₃)-C≡O]⁺ fragment |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would show key absorption bands confirming its structure.

The most diagnostic band would be the N-O stretching vibration, which is characteristic of N-oxides. Other important absorptions include the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, and bands associated with the substituted aromatic ring.

Predicted Infrared Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine Salt) | 3200 - 3400 | Broad absorption from the primary amine (NH₂) and the hydrochloride salt |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds on the benzene ring |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Stretching vibrations of C-H bonds in the propoxy and ethyl groups |

| C=O Stretch (Ester) | 1700 - 1730 | Strong absorption from the carbonyl group |

| C=C Stretch (Aromatic) | 1580 - 1620 | In-ring vibrations of the benzene ring |

| C-O Stretch (Ester/Ether) | 1200 - 1300 | Strong absorptions from C-O single bonds |

| N-O Stretch (N-Oxide) | 950 - 970 | Characteristic vibration for the N-oxide functional group |

Chromatographic Methodologies for Purity Profiling and Quantification

Chromatographic techniques are fundamental for separating this compound from its parent drug and other related impurities, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile pharmaceutical compounds. A stability-indicating reversed-phase HPLC (RP-HPLC) method would be developed and validated for the determination of this compound.

Given the increased polarity of the N-oxide compared to Proxymetacaine, it is expected to have a shorter retention time under typical reversed-phase conditions. Method development would focus on optimizing mobile phase composition, pH, and column chemistry to achieve adequate resolution between the N-oxide, the API, and other potential impurities.

Proposed HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution Mode | Gradient elution to resolve early and late-eluting impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 232 nm) |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose in a quality control environment.

Gas Chromatography (GC) for Volatile Impurities (If Applicable)

Gas Chromatography (GC) is the standard technique for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process. ispub.comscirp.orgopenaccessjournals.com The applicability of GC for the direct analysis of this compound is limited due to the compound's high molecular weight, low volatility, and potential for thermal degradation. N-oxides can be thermally labile and may decompose in the hot GC inlet. researchgate.net

Therefore, GC would not be used for the analysis of the N-oxide itself but would be an essential method for quantifying volatile organic impurities in the drug substance. A headspace GC (HS-GC) method with a flame ionization detector (FID) is typically employed for this purpose.

Typical HS-GC Parameters for Residual Solvents:

| Parameter | Condition |

|---|---|

| Column | Capillary column suitable for solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | ~140 °C |

| Detector Temperature (FID) | ~250 °C |

| Oven Program | Temperature gradient (e.g., 40 °C for 20 min, then ramp to 240 °C) |

| Headspace Vial Equilibration | ~80 °C for 60 min |

This method would be used to ensure that any residual solvents used in the synthesis of Proxymetacaine and its related substances are below the limits specified by regulatory guidelines.

Chiral Separations for Stereoisomeric Analysis (If Applicable)

The necessity of chiral separation for this compound would be contingent on the presence of stereoisomers. Proxymetacaine itself does not possess a chiral center. However, the introduction of an N-oxide functional group could potentially create a chiral center, depending on the substitution pattern of the nitrogen atom. If the nitrogen atom becomes a stereocenter, Proxymetacaine N-Oxide would exist as a pair of enantiomers.

In such a scenario, the development of stereoselective analytical methods would be crucial for the individual analysis of these enantiomers. This is because different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. The separation of local anesthetic enantiomers is commonly achieved using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently employed for this purpose.

The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, would be optimized to achieve adequate resolution between the enantiomeric peaks. Factors such as the type and concentration of the organic modifier, the pH of the buffer, and the column temperature can significantly influence the separation.

Development of Reference Standards and Analytical Method Validation

Role as a Reference Standard in Quality Control (QC)

A well-characterized reference standard of this compound is fundamental for the quality control of both the active pharmaceutical ingredient (API) and its formulated drug products. A reference standard is a highly purified compound that is used as a benchmark for analytical tests. Its primary roles in QC include:

Identification: Confirming the identity of the compound in a sample by comparing its analytical properties (e.g., retention time in chromatography, spectral data) to that of the reference standard.

Purity Assessment: Quantifying the impurities in a sample by comparing the response of the impurities to the response of the reference standard.

Assay: Determining the potency or content of the active ingredient in a sample by comparing the analytical response of the sample to that of a known concentration of the reference standard.

The reference standard itself must be rigorously characterized to establish its identity, purity, and potency. This characterization typically involves a battery of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis.

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be validated according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters are:

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of solutions of the reference standard at different concentrations and plotting the response versus concentration. The linearity is often expressed by the correlation coefficient (r²) of the linear regression analysis.

Table 1: Illustrative Linearity Data for an HPLC Method

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 10 | 120500 |

| 25 | 301250 |

| 50 | 602500 |

| 75 | 903750 |

| 100 | 1205000 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with a known concentration of the analyte (e.g., by spiking a blank matrix with the reference standard) and expressing the result as a percentage recovery.

Table 2: Illustrative Accuracy Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 25 | 24.8 | 99.2 |

| 50 | 50.3 | 100.6 |

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same analyst on the same day using the same equipment.

Intermediate Precision (Inter-day precision): The precision obtained when the analysis is performed by different analysts on different days, and often with different equipment.

Table 3: Illustrative Precision Data

| Repeatability (n=6) | Intermediate Precision (n=6) | |

|---|---|---|

| Mean Concentration (µg/mL) | 50.1 | 50.2 |

| Standard Deviation | 0.35 | 0.45 |

| RSD (%) | 0.70% | 0.90% |

Limits of Detection (LOD) and Quantification (LOQ):

LOD: The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.

LOQ: The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.

These limits are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 4: Illustrative LOD and LOQ

| Parameter | Value (µg/mL) |

|---|---|

| LOD | 0.1 |

| LOQ | 0.3 |

Metabolic and Degradation Pathway Investigations of Proxymetacaine N Oxide Dihydrochloride

Enzymatic N-Oxidation of Amine Precursors in Biotransformation Studies

The formation of N-oxide metabolites is a significant pathway in the Phase I metabolism of drugs containing tertiary nitrogen atoms, such as Proxymetacaine. hyphadiscovery.com This biotransformation is primarily catalyzed by two superfamilies of enzymes: the Cytochrome P450 (CYP450) and the Flavin-containing monooxygenase (FMO) systems. hyphadiscovery.commdpi.com These enzymes are abundant in the liver and facilitate the addition of an oxygen atom to the nitrogen of the tertiary amine, converting it into an N-oxide. mdpi.com

While both enzyme families can perform N-oxidation, FMOs are often the primary catalysts for this reaction with nucleophilic tertiary amines. mdpi.com The resulting N-oxide metabolites, such as Proxymetacaine N-Oxide, typically exhibit increased polarity and water solubility compared to the parent drug, which can facilitate their excretion from the body. nih.govacs.org The pharmacological activity of N-oxide metabolites varies; some are inactive, as seen with the N-oxides of mianserin (B1677119) and clozapine, while others can be unstable and revert to the active parent drug in vivo. hyphadiscovery.commdpi.com For instance, studies on the structurally similar local anesthetic lidocaine (B1675312) have demonstrated its metabolism to an N-oxide derivative in vitro using liver microsomes. rug.nlnih.gov This enzymatic conversion underscores a common metabolic fate for tertiary amine-containing pharmaceuticals.

Table 1: Key Enzymes in Tertiary Amine N-Oxidation

| Enzyme Superfamily | Primary Role in N-Oxidation | Example Substrates (Drugs) |

|---|---|---|

| Flavin-containing monooxygenase (FMO) | Major pathway for N-oxidation of many nucleophilic tertiary amine-containing drugs. hyphadiscovery.com | Clozapine, Mianserin mdpi.com |

| Cytochrome P450 (CYP450) | Also contributes to N-oxidation, alongside other oxidative reactions like N-dealkylation. hyphadiscovery.commdpi.com | Lidocaine, Doxepin mdpi.comrug.nl |

Identification and Characterization of Degradation Products of Proxymetacaine N-Oxide Dihydrochloride (B599025)

The stability of a pharmaceutical compound is critical, and understanding its degradation products is essential for ensuring quality and safety. Proxymetacaine N-Oxide Dihydrochloride, as both a potential metabolite and an impurity of Proxymetacaine, is subject to degradation under various environmental conditions.

Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance under conditions more severe than standard storage. researchgate.net These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. biomedres.us The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation pathways are adequately explored without being overly complex. biomedres.usderpharmachemica.com

Stress conditions are applied according to International Council for Harmonisation (ICH) guidelines and generally include hydrolysis, oxidation, photolysis, and thermal stress. scispace.com For a compound like this compound, these studies would reveal its intrinsic stability profile. For example, the parent compound, Proxymetacaine, being a tertiary amine, is susceptible to oxidation to form the N-oxide, particularly in the presence of peroxides. nih.gov The N-oxide itself would be subjected to these same stresses to determine its own degradation pathway.

| Thermal Stress | Exposing the solid drug to dry heat at elevated temperatures (e.g., 50-80°C). derpharmachemica.comscispace.com | N-oxides can be prone to decomposition at temperatures above 100-150°C. nih.gov Thermal stress would assess the potential for decomposition back to the parent amine or other rearrangements. |

N-oxides are generally stable compounds at room temperature but can undergo decomposition under certain conditions. nih.gov The primary mechanism of decomposition relevant to pharmaceutical stability is reduction back to the corresponding tertiary amine. This retroconversion can be a significant factor, as it regenerates the parent drug. hyphadiscovery.com This reduction can occur in vivo, potentially mediated by enzymes, or during storage under certain chemical conditions. hyphadiscovery.comnih.gov

Another potential decomposition pathway for some N-oxides involves thermal rearrangement, although this typically requires elevated temperatures beyond normal storage conditions. nih.gov The highly polar N⁺–O⁻ bond is the key reactive site, and its stability is influenced by the surrounding molecular structure. nih.govacs.org

Theoretical Considerations of this compound as a Metabolite or Impurity of Proxymetacaine

This compound can be theoretically and practically considered as both a metabolite and an impurity of Proxymetacaine. nih.govveeprho.com

As a metabolite , its formation is a predictable outcome of in vivo biotransformation. Proxymetacaine contains a tertiary amine moiety, which is a known substrate for enzymatic N-oxidation by CYP450 and FMO enzymes in the liver. hyphadiscovery.commdpi.com Therefore, upon systemic absorption, a portion of a Proxymetacaine dose is expected to be converted to its N-oxide form. medicines.org.uk

As an impurity , this compound can arise during the manufacturing process or upon storage of the Proxymetacaine drug substance or product. veeprho.com The formation of N-oxides is a common oxidative degradation pathway for drugs containing tertiary amine functional groups. nih.gov This can be initiated by factors such as the presence of residual oxidizing agents or peroxide impurities in pharmaceutical excipients. nih.gov Regulatory guidelines require the identification and characterization of impurities above certain thresholds, making the study of Proxymetacaine N-Oxide essential for quality control. veeprho.com

Table 3: this compound as a Metabolite vs. Impurity

| Aspect | Role as a Metabolite | Role as an Impurity |

|---|---|---|

| Origin | Formed in the body (primarily liver) after drug administration. medicines.org.uk | Formed during chemical synthesis, formulation, or storage of Proxymetacaine. nih.govveeprho.com |

| Mechanism | Enzymatic N-oxidation catalyzed by FMO and CYP450 enzymes. hyphadiscovery.commdpi.com | Chemical oxidation, often mediated by peroxides or other oxidizing agents. nih.gov |

| Relevance | Pharmacokinetics and understanding the drug's fate in the body. The N-oxide may have different activity or clearance properties. hyphadiscovery.com | Pharmaceutical quality, safety, and stability. Its presence must be monitored and controlled within specified limits. veeprho.com |

Computational and Theoretical Chemistry Studies of Proxymetacaine N Oxide Dihydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Currently, there are no published studies that have employed quantum chemical calculations to determine the optimized molecular geometry, bond lengths, bond angles, and electronic structure of Proxymetacaine N-Oxide Dihydrochloride (B599025). Such studies would be invaluable for understanding the molecule's intrinsic properties, including its charge distribution and reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

No molecular docking or molecular dynamics simulation studies have been reported for Proxymetacaine N-Oxide Dihydrochloride to investigate its potential interactions with biological receptors. These computational techniques are critical for predicting the binding affinity and mode of interaction of a ligand with a protein target, offering insights into its pharmacological or toxicological profile. While such simulations are common in drug discovery and development, they have not yet been applied to this specific compound.

Solvation Effects on this compound Reactivity and Conformation

The influence of a solvent environment on the reactivity and conformational preferences of a molecule is a key area of computational investigation. To date, no studies have been published that explore the solvation effects on this compound. This information would be crucial for understanding its behavior in a physiological environment.

Interdisciplinary Research Perspectives on N Oxides in Medicinal Chemistry

N-Oxides as Prodrugs and Their Chemical Reactivity

N-oxides are a class of compounds that have garnered significant interest in medicinal chemistry, often for their potential to act as prodrugs. nih.govnih.govacs.org A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. The conversion of a tertiary amine to its N-oxide can alter its pharmacokinetic profile, and in some cases, the N-oxide can be bioreduced back to the active parent amine. acs.org

In the context of Proxymetacaine N-Oxide Dihydrochloride (B599025), the N-oxide could theoretically serve as a prodrug of Proxymetacaine. The addition of the N-oxide group increases the polarity of the molecule, which could, in turn, decrease its membrane permeability and potentially reduce its initial anesthetic activity. nih.govnih.gov This modification could be advantageous in designing a drug with a more controlled and sustained release profile.

The chemical reactivity of Proxymetacaine N-Oxide Dihydrochloride would be largely dictated by the N-oxide group. N-oxides are known to be susceptible to reduction back to the parent amine, a reaction that can be facilitated by various enzymes in the body, such as cytochrome P450 reductases. acs.org The in vivo reduction of Proxymetacaine N-Oxide would regenerate the active Proxymetacaine, thereby exerting its anesthetic effect. The rate and extent of this bioreduction would be a critical factor in its efficacy as a prodrug.

Furthermore, the reactivity of the N-oxide can be influenced by the surrounding chemical environment. For instance, in hypoxic (low oxygen) conditions, which are characteristic of some disease states, the reduction of N-oxides can be enhanced. acs.org This property opens up the possibility of developing targeted therapies where the prodrug is preferentially activated at the site of action.

Potential Metabolic Pathway of this compound

| Compound | Conversion | Active Form | Potential Advantage |

| This compound | Bioreduction (e.g., by cytochrome P450 reductases) | Proxymetacaine | Sustained release, potentially targeted activation |

| Proxymetacaine | - | Yes | Known local anesthetic activity |

Design Principles for N-Oxide Functionalities in Drug Development

The design of N-oxide functionalities in drug development is guided by several key principles aimed at optimizing the therapeutic profile of a drug candidate. nih.govnih.govacs.org These principles revolve around modulating physicochemical properties, improving pharmacokinetic parameters, and enhancing drug targeting.

For this compound, the primary design consideration would be the strategic placement of the N-oxide group to achieve a desired therapeutic outcome. The presence of the N-oxide is expected to increase the hydrophilicity of the molecule. nih.govnih.gov This could lead to improved aqueous solubility, which is a desirable characteristic for drug formulation, particularly for ophthalmic solutions where Proxymetacaine is commonly used.

Another important design principle is the consideration of the metabolic stability of the N-oxide. The susceptibility of the N-oxide to enzymatic reduction will determine its half-life in the body and the rate of release of the active drug. acs.org By modifying the steric and electronic environment around the N-oxide group, it may be possible to fine-tune its reduction potential, thereby controlling the duration of action of the parent drug.

Furthermore, the N-oxide functionality can be exploited for targeted drug delivery. As mentioned, the enhanced reduction of N-oxides in hypoxic tissues could be a valuable design feature. acs.org If a pathological condition is associated with hypoxia, a Proxymetacaine N-oxide prodrug could be designed to be selectively activated in that specific tissue, thereby minimizing systemic exposure and potential side effects.

Key Design Principles for N-Oxide Functionalities

| Principle | Effect on this compound (Hypothetical) |

| Modulation of Physicochemical Properties | Increased aqueous solubility, potentially altered membrane permeability. nih.govnih.gov |

| Improvement of Pharmacokinetic Parameters | Potential for controlled release of Proxymetacaine, altered metabolic stability. acs.org |

| Enhancement of Drug Targeting | Potential for targeted activation in hypoxic environments. acs.org |

Chemical Basis of Biological Activity of N-Oxide Compounds (e.g., Nitric Oxide Donors)

The biological activity of N-oxide compounds is diverse and is not solely limited to their role as prodrugs. In some cases, the N-oxide moiety itself can confer unique biological properties. nih.govbohrium.com One of the most intriguing areas of N-oxide research is their potential to act as nitric oxide (NO) donors. cancer.govnih.govresearchgate.net Nitric oxide is a critical signaling molecule in the body, involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune responses. nih.gov

Certain classes of N-oxides, particularly those with specific structural features, can release nitric oxide under physiological conditions. cancer.gov This NO-donating capability can be harnessed for therapeutic benefit in various diseases. For instance, in cardiovascular diseases, NO donors are used to induce vasodilation and improve blood flow. ahajournals.org

While there is no direct evidence to suggest that this compound is a nitric oxide donor, this remains a plausible and interesting area for future investigation. The chemical structure of the molecule would need to be assessed for its potential to undergo decomposition or metabolic transformation to release nitric oxide. If it were found to possess NO-donating properties, this would add a completely new dimension to its potential therapeutic applications, extending beyond its role as a local anesthetic. For example, the release of nitric oxide in ocular tissues could have implications for conditions such as glaucoma, where NO is known to play a role in regulating intraocular pressure.

Potential Biological Activities of N-Oxides

| Activity | Mechanism | Relevance to this compound (Hypothetical) |

| Prodrug | Bioreduction to the active parent compound. acs.org | Release of Proxymetacaine for local anesthesia. |

| Nitric Oxide Donor | Decomposition or metabolic conversion to release nitric oxide. cancer.gov | Potential for vasodilation or other NO-mediated effects in ocular tissues. |

| Intrinsic Activity | The N-oxide itself may interact with biological targets. | The N-oxide could have its own unique pharmacological profile, distinct from Proxymetacaine. |

Challenges and Future Directions in N-Oxide Research within Pharmaceutical Sciences

Despite the promise of N-oxides in medicinal chemistry, there are several challenges that need to be addressed to fully realize their therapeutic potential. frontiersin.orgnih.gov One of the primary challenges is the prediction of the in vivo metabolic fate of N-oxides. The enzymatic reduction of N-oxides can vary significantly between species and even between individuals, making it difficult to establish a consistent dose-response relationship. frontiersin.org

For this compound, a key challenge would be to conduct thorough preclinical studies to characterize its pharmacokinetic and pharmacodynamic properties. This would involve developing robust analytical methods to quantify both the N-oxide and the parent drug in biological matrices. Furthermore, the potential for off-target effects and toxicity associated with the N-oxide or its metabolites would need to be carefully evaluated. nih.gov

The future of N-oxide research is promising, with several exciting directions being explored. researchgate.netmdpi.comresearchgate.net One area of focus is the development of more sophisticated N-oxide prodrugs with highly specific activation mechanisms. This could involve designing N-oxides that are targeted to specific enzymes or that are activated by external stimuli, such as light.

In the context of this compound, future research could focus on several key areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes for this compound and its thorough physicochemical characterization.

Preclinical Evaluation: In-depth in vitro and in vivo studies to assess its prodrug potential, metabolic stability, and safety profile.

Exploration of Novel Activities: Investigation into its potential as a nitric oxide donor or for other unique biological activities.

Formulation Development: The design of optimized drug delivery systems, particularly for ophthalmic applications, to maximize its therapeutic benefits.

By addressing these challenges and pursuing these future directions, the scientific community can unlock the full potential of N-oxide compounds like this compound in the development of new and improved therapies.

Conclusion and Future Research Directions

Proposed Future Research Avenues in Synthesis, Analysis, and Theoretical Exploration of Proxymetacaine N-Oxide DihydrochlorideWhile one could propose foundational research such as initial synthesis and characterization, these proposals would be generic to any new chemical entity and not based on any existing data for this specific compound.

Until research on Proxymetacaine N-Oxide Dihydrochloride (B599025) is conducted and published, a scientifically accurate and informative article on this specific topic cannot be written.

Q & A

Q. How can researchers design a robust synthetic pathway for Proxymetacaine N-Oxide Dihydrochloride, and what analytical techniques are critical for validating its purity?

Methodological Answer:

- Synthetic Design : Begin with the parent compound Proxymetacaine hydrochloride (CAS 5875-06-9) and perform N-oxidation using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Post-reaction, isolate the N-oxide derivative via column chromatography or recrystallization.

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity (>99% as per reference standards) . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Reference Standards : Cross-validate against certified reference materials (e.g., CAS 2731368-99-1) to ensure batch-to-batch consistency .

Q. What stability testing protocols are recommended for this compound under laboratory storage conditions?

Methodological Answer:

- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C in a well-ventilated environment to prevent degradation .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation products using HPLC. Track key impurities (e.g., deoxygenated analogs) identified in related compounds like Hydroxychloroquine N-Oxide Dihydrochloride .

- Data Interpretation : Compare degradation profiles with baseline chromatograms from reference standards to identify instability triggers (e.g., humidity, oxidation) .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of this compound in vitro, and what analytical tools are essential?

Methodological Answer:

- In Vitro Models : Use hepatic microsomes or hepatocyte cultures to simulate Phase I/II metabolism. Monitor time-dependent metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Metabolite Identification : Compare fragmentation patterns with known N-oxide metabolites (e.g., Chlorpheniramine N-Oxide Dihydrochloride) to identify demethylation or glucuronidation products .

- Activity Profiling : Assess metabolite bioactivity using receptor-binding assays (e.g., α1-adrenergic receptors, inspired by Scopine’s mechanism) .

Q. What experimental strategies can resolve contradictions in genotoxicity data for this compound?

Methodological Answer:

- Test Systems : Perform the Ames test (bacterial reverse mutation assay) and mammalian cell micronucleus tests to evaluate mutagenicity. Include both metabolically active (S9 fraction) and inactive conditions .

- Dose-Response Analysis : Use a wide concentration range (e.g., 0.1–1000 µM) to identify threshold effects. Compare results with structurally similar N-oxides (e.g., 2,6-Dimethylpyridine N-Oxide, which showed antimutagenic properties at specific doses) .

- Conflict Resolution : If discrepancies arise, validate findings across multiple cell lines (e.g., CHO-K1, HepG2) and statistical models (e.g., Poisson regression for mutation frequency) .

Q. How can researchers elucidate the mechanism of action of this compound in neuronal models?

Methodological Answer:

- Target Identification : Screen for interactions with ion channels (e.g., sodium or calcium channels) using patch-clamp electrophysiology. Prioritize targets based on Proxymetacaine’s known local anesthetic activity .

- Pathway Analysis : Employ RNA sequencing or phosphoproteomics to map signaling pathways (e.g., apoptosis or oxidative stress) in treated neuronal cells. Cross-reference with databases like KEGG or Reactome .

- Functional Validation : Use CRISPR-Cas9 knockout models to confirm target relevance. For example, if LSD1 inhibition is implicated (as seen in Bomedemstat dihydrochloride), assess histone methylation changes via Western blot (H3K4me2/me3) .

Q. What strategies are effective for quantifying trace impurities in this compound batches?

Methodological Answer:

- Impurity Profiling : Use ultra-HPLC (UHPLC) coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) to resolve low-abundance impurities (e.g., 3-Chloropropiophenone analogs) .

- Quantitation Limits : Establish a limit of quantification (LOQ) ≤ 0.1% using calibration curves from spiked impurity standards .

- Regulatory Alignment : Follow ICH Q3A/B guidelines for reporting thresholds and qualify impurities via toxicity databases (e.g., Derek Nexus) .

Q. How can researchers design dose-escalation studies for this compound in preclinical models?

Methodological Answer:

- In Vivo Models : Use rodent models to determine maximum tolerated dose (MTD) via incremental dosing (e.g., 10, 30, 100 mg/kg). Monitor acute toxicity (e.g., respiratory depression, seizures) .

- Pharmacokinetics : Collect plasma samples at timed intervals post-administration. Quantify parent compound and metabolites using LC-MS/MS and calculate AUC, Cmax, and half-life .

- Safety Margins : Compare MTD with effective doses from in vitro assays (e.g., IC50 values) to establish therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.